molecular formula C23H28O8 B1261765 12-epi-Salvinorin A

12-epi-Salvinorin A

Cat. No.: B1261765
M. Wt: 432.5 g/mol
InChI Key: OBSYBRPAKCASQB-KWMFLVSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

12-EPI-SALVINORIN A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids .

Properties

Molecular Formula

C23H28O8

Molecular Weight

432.5 g/mol

IUPAC Name

methyl (2R,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17+,19-,22-,23-/m0/s1

InChI Key

OBSYBRPAKCASQB-KWMFLVSKSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC

Canonical SMILES

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC

Synonyms

(-)-salvinorin A
1-deoxo-1,10-dehydrosalvinorin A
12-epi-salvinorin A
divinorin A
salvinorin
salvinorin A

Origin of Product

United States

Synthesis routes and methods

Procedure details

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